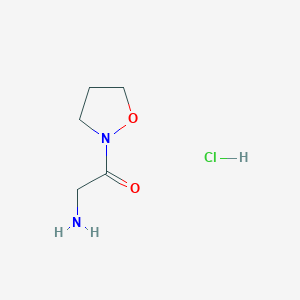

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” is a chemical compound with the molecular formula C5H11ClN2O2 and a molecular weight of 166.61 . It is used for research purposes .

Synthesis Analysis

Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials have been reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis

The molecular structure of “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” consists of an oxazolidine ring, which is an important structural unit of many biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” are not fully detailed in the search results. It is known that the compound has a molecular weight of 166.61 .Applications De Recherche Scientifique

Oxazolidin-2-one Derivatives as Protective Groups and Chiral Auxiliaries

Oxazolidin-2-ones are recognized for their utility as protective groups for 1,2-amino alcohols and for the role chiral derivatives play as chiral auxiliaries. This functionality is underscored by studies on the crystal structures of oxazolidinecarbohydrazides, which reveal insights into their stereochemical behavior and interaction patterns, including hydrogen bonds and π-π stacking interactions (Nogueira et al., 2015).

Synthesis of α-amino Acids

Research has demonstrated the use of oxazolidin-2-one derivatives in the synthesis of various natural and non-natural α-amino acids and their derivatives, highlighting their significance in the creation of complex molecules and potential drug candidates (Burger et al., 1992).

Efficient Synthesis Methods

The development of efficient methods for synthesizing oxazolidin-2-ones and imidazolidin-2-ones from 1,3-diols and 3-amino alcohols, using iodobenzene dichloride and sodium azide, has been a notable advancement, offering a streamlined pathway for producing these compounds (He et al., 2014).

Novel Synthetic Applications

Innovations in synthetic chemistry have facilitated the creation of oxazolidin-2-ones via oxidative carbonylation of β-amino alcohols, using catalysts like salen-Co complexes. This method demonstrates the versatility of oxazolidin-2-ones in synthetic organic chemistry, enabling the incorporation of various functional groups into the molecular framework (Liu et al., 2007).

Conformational Studies and Biological Applications

Conformational analysis of homo-oligomers of oxazolidin-2-one derivatives has provided insights into their potential as conformationally constrained tools for constructing beta-pseudopeptide foldamers. These studies highlight the relevance of oxazolidin-2-ones in designing molecules with specific three-dimensional structures for biological applications (Luppi et al., 2004).

Safety and Hazards

The safety information for “2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-amino-1-(1,2-oxazolidin-2-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-5(8)7-2-1-3-9-7;/h1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKNEKKVMIESCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(OC1)C(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(1,2-oxazolidin-2-yl)ethan-1-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2827943.png)

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2827944.png)

![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2827951.png)

![5-(2-chloro-6-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2827954.png)

![1-{[4-(tert-butyl)phenyl]sulfonyl}-3-cyclopropyl-1H-pyrazole](/img/structure/B2827956.png)

![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2827959.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827965.png)